Apogossypol
描述
Introduction to Apogossypol
Historical Development from Gossypol
This compound emerged from efforts to mitigate the toxicity of gossypol, a polyphenolic compound isolated from cotton plants (Gossypium spp.). Gossypol was initially investigated in the 1970s as a male contraceptive but was abandoned due to irreversible hypokalemia and other side effects. Researchers later identified its ability to inhibit anti-apoptotic Bcl-2 proteins, which are overexpressed in many cancers. However, gossypol’s two reactive aldehyde groups contributed to off-target effects and instability. In 2008, this compound was synthesized by removing these aldehydes, resulting in a compound with improved pharmacokinetic properties and reduced toxicity.
Structural Classification and Characteristics
This compound (C₂₈H₃₀O₆) is a binaphthyl compound derived from gossypol through alkaline hydrolysis (Figure 1). Key structural features include:
- Absence of aldehyde groups : Eliminates covalent binding to non-target proteins.
- Atropisomerism : Like gossypol, this compound exists as enantiomers due to restricted rotation around the C2–C2′ bond.
- Tautomerism : Exists in aldehyde, ketone, and lactol forms, depending on solvent polarity and pH.
Table 1: Structural Comparison of Gossypol and this compound
| Feature | Gossypol | This compound |
|---|---|---|
| Molecular formula | C₃₀H₃₀O₈ | C₂₈H₃₀O₆ |
| Aldehyde groups | 2 | 0 |
| IC₅₀ (Bcl-XL) | 0.76 μM | 0.32 μM |
属性
CAS 编号 |
66389-74-0 |
|---|---|
分子式 |
C29H34O7 |
分子量 |
494.6 g/mol |
IUPAC 名称 |
methanol;3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol |
InChI |
InChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3 |
InChI 键 |
DDVSMQNLYHXDSK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C |
规范 SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO |
产品来源 |
United States |
准备方法
Chiral Resolution Using Amino Acid Esters
The most widely reported method for Apogossypol preparation involves the resolution of racemic gossypol into its enantiomers, followed by deformylation. Racemic gossypol acetic acid is dissolved in diethyl ether and washed to remove acetic acid, yielding free gossypol. Subsequent treatment with chiral amino acid esters, such as L-phenylalanine methyl ester or D-tryptophan methyl ester, forms diastereomeric Schiff bases (1a and 1b ). These intermediates are separated via flash chromatography, and hydrolysis with acetic acid and sulfuric acid at 0°C yields enantiopure (−)- and (+)-gossypol.
The deformylation step employs 40% sodium hydroxide at 90°C under nitrogen, followed by acidification with HCl and ascorbic acid to prevent oxidation. This process converts gossypol enantiomers into (−)- and (+)-Apogossypol with yields exceeding 85% and enantiomeric excess (ee) >98%. High-performance liquid chromatography (HPLC) using a Whelk-O2 chiral column (0.1% acetic acid in 2-propanol/hexane) confirms enantiopurity.
Key Reaction Parameters:
-
Temperature : 0°C for Schiff base hydrolysis; 90°C for deformylation.
-
Protection : Ascorbic acid prevents oxidative degradation during acidification.
-
Chromatography : Silica gel flash chromatography for Schiff base separation.
Comparative Analysis of Resolving Agents
The choice of resolving agent significantly impacts yield and ee. L-Phenylalanine methyl ester affords (−)-Apogossypol in 92% yield (ee = 99.2%), whereas D-tryptophan methyl ester achieves comparable results but requires longer reaction times. Optical rotation values for (−)-Apogossypol range from −120° to −125° (c = 1, CHCl₃), consistent with literature.
Total Synthesis Approaches
Asymmetric Total Synthesis from Veratric Acid
A patent-pending method describes the asymmetric total synthesis of this compound starting from veratric acid (3,4-dimethoxybenzoic acid). The synthesis involves multiple metallation steps using lithium tetramethylpiperidide (LTMP) to construct the binaphthyl core. Key intermediates include lactone 3 , formed via electrophilic substitution and asymmetric reduction using chiral oxazaborolidines.
Critical Steps:
-
Metallation : LTMP-mediated C–H activation at position 2 of veratric acid derivatives.
-
Lactonization : Cyclization under acidic conditions to form the naphthalene lactone scaffold.
-
Asymmetric Reduction : Catalytic hydrogenation with Pd/C or chiral catalysts to set stereochemistry.
This route achieves this compound in 35% overall yield but requires stringent anhydrous conditions and specialized catalysts.
Lactone Intermediate Strategy
An alternative total synthesis leverages Stobbe condensation between dimethyl succinate and aldehyde 2 , followed by acetylation and hydrolysis to yield naphthoic acid derivatives. Lactone 33 undergoes regioselective deacetylation and reductive removal of hydroxyl groups to furnish this compound.
Advantages:
-
Regioselectivity : Hexaacetyl this compound (9 ) enables selective deprotection at C6/C7 positions.
-
Scalability : Yields exceed 40% over nine steps, outperforming earlier methods.
Methodological Innovations and Optimization
Protecting Group Strategies
Acetylation of gossypol’s hydroxyl groups prior to deformylation improves solubility and prevents side reactions. Hexaacetyl gossypol nitrile (8 ) undergoes selective deacetylation at C6/C7 using NaHCO₃/MeOH, preserving C1/C1′ aldehydes for subsequent reduction.
Table 1: Comparative Yields of Protecting Group Approaches
Solubility Enhancements
1,1′-Dideoxygossypol, a derivative lacking hydroxyl groups, exhibits superior aqueous solubility (215 mg/L vs. 64 mg/L for gossypol). This modification retains anti-tumor activity, suggesting that C1/C1′ hydroxyls are non-essential for biological efficacy.
Analytical Validation and Quality Control
Chiral HPLC Analysis
Enantiopurity is validated using a Whelk-O2 column with isocratic elution (8% 2-propanol/92% hexane, 0.1% acetic acid). Retention times for (−)- and (+)-Apogossypol are 14.2 and 16.8 minutes, respectively.
Spectroscopic Characterization
-
¹H NMR : Diagnostic signals include aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 1.2–1.5 ppm.
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ = 517.2012 (calc. 517.2009).
Industrial-Scale Considerations
化学反应分析
Key Reaction Pathways and Products
Regioselective Halogenation
- Bromination/Fluorination : this compound hexamethyl ether undergoes regioselective halogenation at the 6,6' positions using Br₂ or F₂, preserving the binaphthyl core .
- Example Reaction :
Atropisomer Separation and Reactivity
- This compound exists as (+) and (−) atropisomers due to hindered rotation. Resolution involves:
- Activity Comparison : (−)-Apogossypol shows marginally higher Bcl-2 affinity (ΔIC₅₀: 0.5 μM) vs. (+)-enantiomer .
Oxidative Stability and Metabolite Profiling
- Microsomal Stability : this compound exhibits slower hepatic clearance (t₁/₂: 60 min) vs. gossypol (t₁/₂: 15 min) due to aldehyde removal .
- Metabolites : Phase I oxidation yields hydroxylated derivatives, identified via LC-MS .
Mechanistic Insights from NMR and Docking Studies
科学研究应用
Efficacy Against Cancer Cell Lines
Numerous studies have demonstrated the efficacy of Apogossypol against various cancer cell lines. For instance, a study reported that both (+) and (−) isomers of this compound induced apoptosis in RS11846 and DOHH2 lymphoma cell lines in a dose-dependent manner. The isomers displayed similar pro-apoptotic activities, with both being more effective than racemic this compound .
In another study, a derivative known as compound 8r was synthesized, which inhibited cell growth in human lung cancer and B-cell lymphoma cell lines with effective concentrations (EC_50) as low as 0.33 μM. This compound also exhibited minimal cytotoxicity towards non-cancerous cells, suggesting a targeted action against malignant cells .
Pharmacokinetics and Toxicity
This compound has been evaluated for its pharmacokinetic properties in animal models. Compared to gossypol, this compound demonstrated superior blood concentrations over time due to slower clearance rates. This characteristic may enhance its therapeutic window by maintaining effective drug levels longer while reducing toxicity associated with gossypol's reactive aldehyde groups .
Clinical Implications
The promising results from preclinical studies have led to further exploration of this compound in clinical settings. Its derivatives, particularly those targeting Mcl-1, are being investigated for their ability to sensitize tumors to existing therapies. For example, the derivative BI-97C1 has shown potential in enhancing the efficacy of mda-7/IL-24-mediated therapies in multiple myeloma cells .
Study 1: In Vivo Efficacy
In transgenic mouse models with overexpressed Bcl-2 proteins, this compound derivatives exhibited significant anti-tumor effects without substantial toxicity. These results support the potential for this compound-based therapies in cancers characterized by high levels of anti-apoptotic Bcl-2 family proteins .
Study 2: Combination Therapy
A recent study explored the use of this compound derivatives in combination with other chemotherapeutic agents. The findings indicated that these combinations could enhance the sensitivity of resistant cancer types to treatment by overcoming apoptotic resistance mechanisms mediated by Bcl-2 proteins .
Summary Table: Key Findings on this compound Applications
| Application | Description | Key Findings |
|---|---|---|
| Mechanism | Inhibits anti-apoptotic proteins (Bcl-2, Mcl-1) | Functions as a BH3 mimetic |
| Cell Line Efficacy | Induces apoptosis in lymphoma and lung cancer cells | Dose-dependent effects; effective at low micromolar concentrations |
| Pharmacokinetics | Superior blood concentration and slower clearance than gossypol | Enhanced therapeutic window |
| Clinical Implications | Potential for use in combination therapies | Sensitizes resistant tumors |
| In Vivo Studies | Demonstrated efficacy in transgenic mouse models | Significant tumor reduction without high toxicity |
作用机制
分子靶点: NSC736630结合并抑制抗凋亡Bcl-2家族蛋白。
涉及的途径: 通过破坏Bcl-2介导的凋亡抑制,它促进细胞死亡.
相似化合物的比较
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Gossypol vs. Apogossypol
| Parameter | Gossypol | This compound |
|---|---|---|
| Structure | Contains two aldehyde groups | Aldehydes replaced with hydroxyl groups |
| Toxicity | High (hepatotoxicity, GI effects) | Reduced toxicity |
| Bcl-xL Kᵢ (FP assay) | 3.3 µM (racemic) | 1.2–1.7 µM (enantiomers) |
| Mcl-1 Kᵢ (FP assay) | 3.1 µM (racemic) | 1.4–1.7 µM (enantiomers) |
| Oral Bioavailability | 12.2–17.6% (mice) | Higher AUC, slower clearance |
| Enantiomer Activity | Stereoselective cytotoxicity | Similar activity for (±) forms |
- Key Findings: this compound’s enantiomers exhibit near-identical binding modes to Bcl-xL, unlike gossypol, which shows stereoselective differences due to aldehyde-induced structural anisotropy . In transgenic mice, this compound reduced splenomegaly by 40% at tolerated doses 2–4× higher than gossypol .
This compound Derivatives
Derivatives such as BI79D10 (5,5’-benzyl substitution) and sabutoclax (BI-97C1) demonstrate enhanced potency:
| Compound | Bcl-xL IC₅₀ (FP assay) | Bcl-xL Kd (ITC) | EC₅₀ (H460 cells) |
|---|---|---|---|
| This compound | 3.69 µM | 1.7 µM | 10.3 µM |
| BI79D10 | 0.19 µM | 0.17 µM | 0.68 µM |
| Sabutoclax | 0.31 µM | - | 0.30 µM |
- Mechanistic Insights: Substituents like benzyl groups in BI79D10 enhance hydrophobic interactions with Bcl-xL’s P1/P3 pockets, improving docking scores (Chemscore: 33.9 vs. 24 for this compound) . Sabutoclax shows pan-Bcl-2 inhibition (IC₅₀: 0.31 µM for Bcl-xL, 0.32 µM for Bcl-2) and efficacy in prostate cancer xenografts .
Pharmacokinetic and Metabolic Profiles
| Parameter | Gossypol | This compound | This compound Hexaacetate |
|---|---|---|---|
| Plasma Stability | Moderate | High | Low (converts to this compound) |
| Clearance (mice) | Rapid | Slower | Fastest (due to conversion) |
| Tₘₐₓ (oral) | 0.5 h | 1 h | Undetectable |
| Major Metabolites | Glucuronides | Glucuronides | Di-/tri-acetates |
- Key Observations: this compound’s slower clearance (vs. gossypol) correlates with prolonged blood concentrations and higher bioavailability . Hexaacetate lacks oral bioavailability but serves as a prodrug in intravenous formulations .
Toxicity and Clinical Implications
- Gossypol : Dose-limiting toxicity in clinical trials (e.g., phase I/II for breast cancer) due to aldehyde-mediated Schiff base reactions .
- This compound : Reduced off-target effects; tolerated at 60–120 µmol/kg in mice with minimal GI/hepatic toxicity .
- Derivatives : BI79D10 and sabutoclax show improved microsomal stability and membrane permeability, enhancing therapeutic windows .
Emerging Mechanisms and Non-Canonical Effects
- ER Membrane Reorganization : this compound induces tubule-specific ER stress, antagonizing mitochondrial fission and BAX activation, a unique mechanism absent in gossypol .
- Immune Modulation: In SGC7901 gastric cancer models, this compound enhances NK cell activity and IL-2 secretion, suggesting immunostimulatory roles .
常见问题
Q. How can researchers verify the enantiomeric purity of synthesized Apogossypol atropisomers?
this compound enantiomers require rigorous chiral analysis due to their structural complexity. A validated method involves using a normal-phase Whelk-O2 10 μm 250 × 4.6 mm chiral column with 8% 2-propanol/92% hexane as the mobile phase. Retention times for (−)-Apogossypol (5.7 min) and (+)-Apogossypol (8.4 min) enable separation, with enantiomeric purity confirmed via HPLC (98.4% and 94.9%, respectively). Complementary techniques like optical rotation and high-resolution mass spectrometry ensure chemical integrity .
Q. What experimental designs are optimal for assessing this compound’s cytotoxicity in lymphoma cell lines?
Use cell viability assays with lymphoma cell lines (e.g., RS11846 and DOHH2) in RPMI 1640 medium containing 10% fetal bovine serum. Treat cells with this compound at varying concentrations (e.g., 1–50 μM) for 48–72 hours. Measure survival rates via fluorescence polarization or Hoechst/DAPI staining, ensuring controls for solvent effects (e.g., DMSO). Triplicate experiments and statistical validation (e.g., ANOVA) minimize variability .
Q. How should NMR-based binding assays be structured to study this compound-Bcl-xL interactions?
Prepare 50 μM Bcl-xL protein solutions in deuterated buffers. Acquire 1H-NMR spectra before and after adding this compound (200–500 μM). Monitor chemical shift perturbations (CSPs) in the [15N,1H]-HSQC spectrum to identify binding residues. Use peak intensity changes to calculate dissociation constants (Kd) and validate with fluorescence polarization assays using FITC-labeled Bak peptides .
Advanced Research Questions
Q. How can molecular docking resolve conflicting data on this compound’s binding modes to Bcl-xL?
this compound’s atropisomers exhibit similar binding affinities despite structural differences. Perform molecular docking with GOLD software using the Bcl-xL/Bak-peptide crystal structure (PDB: 1BXL). Apply ChemScore to rank poses and visualize with MOLCAD. Compare (−)- and (+)-Apogossypol docking scores and hydrogen-bonding networks. Validate with mutagenesis studies targeting key residues (e.g., Arg139, Asp133) to confirm binding hypotheses .
Q. What methodologies address discrepancies in this compound-induced apoptosis data across studies?
Discrepancies (e.g., duplicated apoptosis data in prostate cancer studies) necessitate rigorous replication protocols :
Q. How do fluorescence polarization assays (FPA) optimize this compound’s inhibition constant (Ki) calculations?
FPA using FITC-labeled Bak peptides (e.g., FITC-Ahx-PSSTMGQVGRQLAIIGDDINRRYDS) quantifies competitive displacement. Titrate this compound (0.1–100 μM) against a fixed peptide concentration. Fit polarization changes to a one-site binding model using software like GraphPad Prism. Account for inner-filter effects and validate Ki values via isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. What statistical frameworks are critical when this compound’s in vitro and in vivo results conflict?
Apply Bayesian meta-analysis to reconcile disparities. Weight studies by sample size and experimental rigor (e.g., blinded vs. unblinded designs). Assess pharmacokinetic variables (e.g., bioavailability in animal models) and tumor microenvironment factors (e.g., hypoxia). Use funnel plots to detect publication bias .
Q. How can researchers ensure reproducibility in this compound’s enantiomer-specific activity studies?
Standardize enantiomer synthesis protocols (e.g., chiral column retention times). Share raw chromatograms and NMR spectra in public repositories (e.g., Zenodo). Collaborate with independent labs for cross-validation. Report enantiomer purity thresholds (e.g., >95%) in all publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
